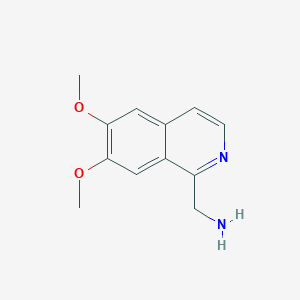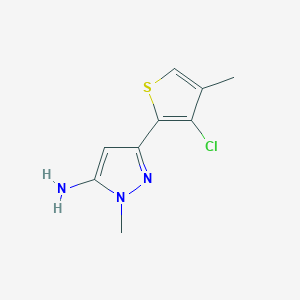
3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a chlorine and a methyl group, and a pyrazole ring substituted with a methyl group and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as acetylene and sulfur.
Chlorination and Methylation: The thiophene ring is then chlorinated and methylated to introduce the chlorine and methyl substituents at the desired positions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling of the Rings: The thiophene and pyrazole rings are coupled together through a series of reactions involving the formation of carbon-nitrogen bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The chlorine atom on the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution can introduce a wide range of functional groups.
科学的研究の応用
3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Agrochemicals: The compound can be used in the synthesis of pesticides or herbicides.
作用機序
The mechanism of action of 3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine: This compound is unique due to the specific arrangement of its substituents and the presence of both a thiophene and a pyrazole ring.
4-{2-[(3-chloro-4-methylthiophen-2-yl)formamido]ethyl}heptanoic acid: This compound contains a similar thiophene ring but differs in the presence of additional functional groups and a longer carbon chain.
2-[(3-chloro-4-methylthiophen-2-yl)formamido]-3-hydroxybutanoic acid: This compound also contains a similar thiophene ring but has different functional groups and a hydroxyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
特性
分子式 |
C9H10ClN3S |
|---|---|
分子量 |
227.71 g/mol |
IUPAC名 |
5-(3-chloro-4-methylthiophen-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10ClN3S/c1-5-4-14-9(8(5)10)6-3-7(11)13(2)12-6/h3-4H,11H2,1-2H3 |
InChIキー |
SGRVDEYZPUPFRI-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1Cl)C2=NN(C(=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



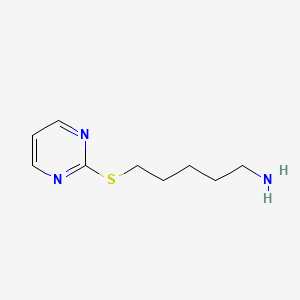
![2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13341942.png)
![5-Methyl-6-oxa-1-azaspiro[3.4]octane](/img/structure/B13341947.png)

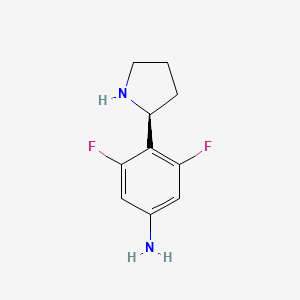


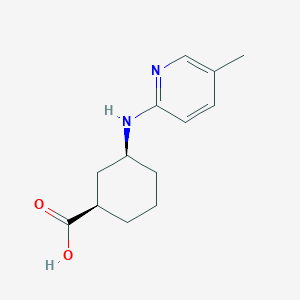
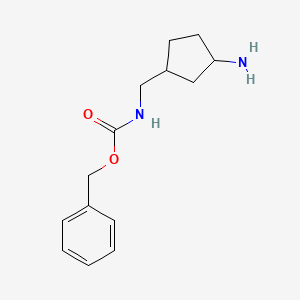
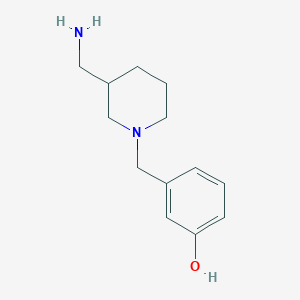
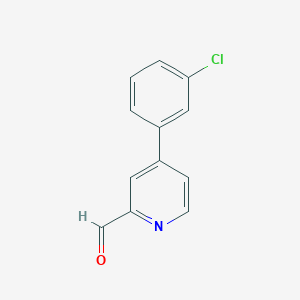
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13341997.png)
